5-(2-bromoacetyl)-8-phenylmethoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
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Overview
Description
5-(2-bromoacetyl)-8-phenylmethoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is a complex organic compound with a unique structure that includes a quinoline core, a bromoacetyl group, and a phenylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromoacetyl)-8-phenylmethoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the bromoacetyl group and the phenylmethoxy substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromoacetyl)-8-phenylmethoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
5-(2-bromoacetyl)-8-phenylmethoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(2-bromoacetyl)-8-phenylmethoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The quinoline core may also interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline
- 5-(2-bromoacetyl)-8-benzyloxy-1H-quinolin-2-one
Uniqueness
5-(2-bromoacetyl)-8-phenylmethoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is unique due to its specific combination of functional groups and its octahydroquinoline core. This structure provides distinct chemical and biological properties compared to other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C18H22BrNO3 |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
5-(2-bromoacetyl)-8-phenylmethoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C18H22BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-5,13-14,16,18H,6-11H2,(H,20,22) |
InChI Key |
QTAVTCYWJINPJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C(C1C(=O)CBr)CCC(=O)N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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